1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone

Description

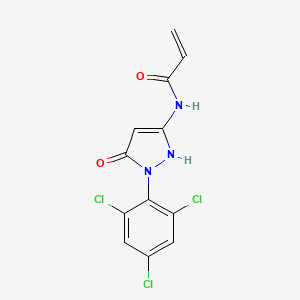

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone (CAS: 15957-48-9) is a pyrazolone derivative characterized by a trichlorophenyl group at position 1, a propeneamido substituent at position 3, and a ketone at position 5 of the pyrazolone ring. Its molecular formula is C₁₂H₈Cl₃N₃O₂, with a molecular weight of 324.57 g/mol .

Properties

IUPAC Name |

N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZAGUGFAMOMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703104 | |

| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15957-48-9 | |

| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Temperature : 0–25°C under inert atmosphere.

Mechanism :

The amino group undergoes nucleophilic attack on the electrophilic carbonyl carbon of acryloyl chloride, forming the propeneamido moiety.

Key Considerations :

-

Excess acryloyl chloride ensures complete conversion.

-

Chromatography or recrystallization (using ethanol/water) isolates the product.

One-Pot Synthesis via Diazonium Salt Intermediate

Adapted from patent US9051272B2, this method employs a copper-catalyzed coupling reaction to construct the pyrazolone ring and introduce the propeneamido group simultaneously.

Reaction Scheme

-

Diazotization : Aniline derivatives react with tert-butyl nitrite to form diazonium salts.

-

Cyclization : Diazonium salts react with isoprenyl acetate in the presence of CuSO₄.

-

Acylation : In situ acrylamide introduction via ketene intermediates.

Conditions :

-

Catalyst : CuSO₄ (5–10 mol%).

-

Solvent : Acetonitrile or acetone.

-

Temperature : −10°C to 50°C.

Advantages :

-

Avoids isolation of reactive intermediates.

Cyclization of 1,2,4-Oxadiazole-3-Acetamide Precursor

A less conventional route involves rearranging 5-methyl-N-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole-3-acetamide under acidic conditions.

Procedure

-

Oxadiazole Hydrolysis :

-

Reflux in HCl (6M) at 80°C for 6 hours.

-

Oxadiazole ring opens to form a β-ketoamide intermediate.

-

-

Cyclization :

-

Neutralization with NaOH induces intramolecular condensation to form the pyrazolone core.

-

Yield : ~65% (estimated for analogous reactions).

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Copper Catalysts

In Method 2, CuSO₄ facilitates electron transfer during diazonium salt decomposition, accelerating cyclization. Increasing Cu loading to 15 mol% improves yield but may promote side reactions.

Solvent Effects

-

Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability in one-pot syntheses.

-

Protic solvents (e.g., ethanol) favor crystallization during purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

Recent studies have highlighted the potential of pyrazolone derivatives, including 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone, as anticancer agents. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and disruption of cell cycle progression . Case Study : A study published in ResearchGate demonstrated that derivatives of pyrazolone exhibited significant cytotoxic effects against human cancer cells, suggesting that this compound may be effective in targeted cancer therapies . -

Antimicrobial Properties :

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results show that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Case Study : In a comparative study of various pyrazolone derivatives, this compound was found to exhibit potent activity against Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Effects :

There is evidence suggesting that this compound may also possess anti-inflammatory properties. Pyrazolones are known to inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases .

Future Perspectives

The ongoing research into pyrazolone derivatives suggests a promising future for this compound in drug development. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound belongs to a broader class of trichlorophenyl-substituted pyrazolones. Variations arise primarily in the substituents at positions 3 and 4 of the pyrazolone ring, which significantly alter physicochemical and functional properties. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparison

Functional and Property Differences

Solubility and Reactivity

- The dichlorophenyl analog (52472-98-7) exhibits lower halogen content, likely improving solubility in polar solvents compared to the trichlorophenyl parent compound .

Biological Activity

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone (CAS No. 15957-48-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H8Cl3N3O2

- Molecular Weight : 332.57 g/mol

The compound features a trichlorophenyl group attached to a pyrazolone core, which is known for various biological activities including anti-inflammatory, analgesic, and antipyretic effects.

Anticancer Activity

Research has indicated that compounds with pyrazolone structures can exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various pyrazolo[4,3-e][1,2,4]triazine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) . Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazolo[4,3-e][1,2,4]triazine Derivative | MCF-7 | >100 |

| Pyrazolo[4,3-e][1,2,4]triazine Derivative | K-562 | >100 |

Anti-inflammatory and Analgesic Effects

Pyrazolone derivatives are widely recognized for their anti-inflammatory properties. A review highlighted that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 . While direct studies on this compound are scarce, its structural similarity to known anti-inflammatory agents suggests potential efficacy.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit CDK2 and Abl kinases . This inhibition is crucial for cancer treatment as it disrupts the cell cycle in malignant cells.

- Modulation of Inflammatory Pathways : The compound may also exert effects through the modulation of signaling pathways involved in inflammation.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone?

Answer:

A common approach involves coupling 2,4,6-trichlorophenylhydrazine with acryloyl chloride derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential side reactions from the trichlorophenyl group’s steric hindrance. For analogs, methods like cyclocondensation of hydrazines with β-ketoesters (e.g., ) or amidation of pre-formed pyrazolone cores (e.g., ) are adaptable. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm regioselectivity using NOESY NMR .

Basic: How can the structural configuration of this compound be experimentally validated?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the pyrazolone ring’s substitution pattern and amide bond geometry (e.g., ). For solution-phase characterization, use - and -NMR to resolve signals from the trichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and propeneamido chain (δ 5.8–6.5 ppm for vinyl protons). IR spectroscopy (1650–1700 cm for C=O stretches) and high-resolution mass spectrometry (HRMS, ESI) further corroborate the molecular formula .

Advanced: How do structural modifications (e.g., substituents on the pyrazolone ring) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl on the phenyl ring) enhance antibacterial activity by increasing electrophilicity ( ). Computational docking (AutoDock Vina) can predict binding to targets like bacterial enoyl-ACP reductase. Experimentally, replace the propeneamido group with alkyl/aryl variants (e.g., ) and evaluate MIC values against Gram-positive/-negative strains. Note: Conflicting data may arise from assay conditions (e.g., reports sensitizer effects unrelated to antimicrobial activity) .

Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?

Answer:

Perform accelerated stability studies:

- Thermal stability: TGA/DSC to determine decomposition thresholds (e.g., reports mp = 128–131°C for related pyrazolones).

- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS.

- Hydrolytic stability: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours.

notes sensitivity of trichlorophenyl-pyrazolone derivatives in photographic emulsions, suggesting inert atmosphere storage .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Contradictions often stem from assay variability (e.g., bacterial strain differences) or impurities. Standardize protocols:

- Use CLSI/M07-A11 guidelines for antimicrobial testing.

- Verify compound purity (>95% by HPLC) and exclude endotoxins (LAL assay).

- Compare with structurally validated analogs (e.g., ’s Skin Sens. 1 classification for a related compound) to isolate substituent-specific effects .

Basic: What strategies address solubility challenges in biological assays?

Answer:

The compound’s logP (~3.5, estimated via ChemDraw) indicates limited aqueous solubility. Use DMSO for stock solutions (≤1% v/v in assays) or employ solubilizing agents (e.g., β-cyclodextrin). For in vivo studies, nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability. Confirm stability in formulation via dynamic light scattering (DLS) .

Advanced: What computational tools model electronic properties or reaction mechanisms?

Answer:

Density Functional Theory (DFT, B3LYP/6-31G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at the amide carbonyl). For reaction mechanisms, employ Gaussian 16 with solvent models (PCM). ’s crystallographic data validates computed bond lengths/angles .

Advanced: How to investigate interactions with metalloenzymes or DNA?

Answer:

- Metalloenzymes: Use UV-Vis titration (e.g., λ shift upon Cu binding) and EPR spectroscopy for coordination geometry.

- DNA interaction: Conduct ethidium bromide displacement assays (fluorescence quenching) or atomic force microscopy (AFM) for groove-binding analysis.

’s pyrazolone complexes highlight potential for metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.